molecular formula C32H61N9O8 B12632812 L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine CAS No. 920011-49-0

L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine

Katalognummer: B12632812
CAS-Nummer: 920011-49-0
Molekulargewicht: 699.9 g/mol
InChI-Schlüssel: HTYLFOLDRDRFAV-FRSCJGFNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine: is a hexapeptide composed of the amino acids leucine, serine, proline, and lysine

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: The amino acids are coupled to the resin using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) or DIC (Diisopropylcarbodiimide).

    Deprotection: The protecting groups on the amino acids are removed using reagents like TFA (Trifluoroacetic acid).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail, often containing TFA, water, and scavengers like TIS (Triisopropylsilane).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at the serine residue, leading to the formation of serine derivatives.

    Reduction: Reduction reactions can modify the peptide’s structure, potentially altering its biological activity.

    Substitution: Amino acid residues in the peptide can be substituted with other amino acids to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or other reducing agents.

    Substitution: Amino acid derivatives and coupling agents like HBTU or DIC.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the serine residue can lead to the formation of serine oxide, while substitution reactions can yield various peptide analogs.

Wissenschaftliche Forschungsanwendungen

L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular processes and protein interactions.

    Medicine: Potential therapeutic applications, including as a drug delivery vehicle or in the development of peptide-based drugs.

    Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.

Wirkmechanismus

The mechanism of action of L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

L-Leucyl-L-seryl-L-prolyl-L-lysyl-L-lysyl-L-lysine is unique due to its specific sequence and combination of amino acids, which confer distinct properties and potential applications. Compared to similar compounds, it may exhibit different biological activities, stability, and interactions with molecular targets.

Eigenschaften

CAS-Nummer

920011-49-0

Molekularformel

C32H61N9O8

Molekulargewicht

699.9 g/mol

IUPAC-Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

InChI

InChI=1S/C32H61N9O8/c1-20(2)18-21(36)27(43)40-25(19-42)31(47)41-17-9-13-26(41)30(46)38-23(11-4-7-15-34)28(44)37-22(10-3-6-14-33)29(45)39-24(32(48)49)12-5-8-16-35/h20-26,42H,3-19,33-36H2,1-2H3,(H,37,44)(H,38,46)(H,39,45)(H,40,43)(H,48,49)/t21-,22-,23-,24-,25-,26-/m0/s1

InChI-Schlüssel

HTYLFOLDRDRFAV-FRSCJGFNSA-N

Isomerische SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)N

Kanonische SMILES

CC(C)CC(C(=O)NC(CO)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.